2-Cyclopropoxy-4-fluoroaniline
Description
2-Cyclopropoxy-4-fluoroaniline is an aromatic amine derivative with a molecular formula of C₉H₁₀FNO. Its structure features a cyclopropoxy group (–O–C₃H₅) at the ortho position (C2) and a fluorine atom at the para position (C4) relative to the amine group on the benzene ring. This compound is synthesized via nucleophilic substitution reactions, typically starting from 4-fluoroaniline, where cyclopropane bromide or related reagents introduce the cyclopropoxy moiety under basic conditions .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
InChI Key |
TWHKEKGQTXPVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-fluoroaniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with cyclopropyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Cyclopropoxy-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
2-Cyclopropoxy-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 167.19 g/mol.
- Solubility: High solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and moderate solubility in ethanol and dichloromethane.
- Melting Point : Estimated range of 78–80°C (based on structural analogs).
- Applications : Primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antibacterial agents due to its electron-withdrawing fluoro group and sterically demanding cyclopropoxy substituent.
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-cyclopropoxy-4-fluoroaniline, differing in substituents or functional groups. These differences significantly influence their physicochemical properties and applications.
Table 1: Comparative Analysis of this compound and Analogues
Research Findings and Mechanistic Insights
Substituent Effects on Reactivity
- Cyclopropoxy vs. Isopropoxy : The cyclopropoxy group in this compound introduces significant ring strain, enhancing its reactivity in nucleophilic aromatic substitution (NAS) compared to the less strained isopropoxy group in 2-chloro-4-isopropoxyaniline . This strain also improves metabolic stability in drug candidates.
- Fluoro vs. Chloro : The fluoro substituent in this compound offers stronger electron-withdrawing effects, directing electrophilic attacks to specific positions on the aromatic ring. In contrast, the chloro group in 2-chloro-4-isopropoxyaniline provides moderate electronegativity but poses higher toxicity risks in pharmaceuticals.
Biological Activity
2-Cyclopropoxy-4-fluoroaniline is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is CHFNO. It features:
- A cyclopropoxy group attached to a phenyl ring.
- A fluorine atom substituent on the aniline structure.
These structural components contribute to its unique reactivity and biological properties, making it a candidate for further pharmacological studies.
Biological Activity
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, preliminary studies suggest that it selectively targets cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index.
Mechanism of Action
The mechanisms underlying its biological activity involve interactions with specific biological macromolecules. Interaction studies often utilize techniques such as:
- Molecular docking to predict binding affinities.
- In vitro assays to evaluate cytotoxicity against cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Aniline with a fluorine substituent | Moderate antitumor activity |
| Cyclopropylamine | Cyclopropane ring attached to amine | Neuroactive properties |
| 2-Methoxy-4-fluoroaniline | Methoxy group instead of cyclopropoxy | Antimicrobial effects |
| 2-Cyclobutoxy-4-fluoroaniline | Cyclobutoxy instead of cyclopropoxy | Potentially similar biological effects |
This compound stands out due to its specific combination of functional groups, which may enhance its biological activity compared to other similar compounds.
Case Study: Anticancer Activity
A study published in Nature explored the anticancer potential of this compound in various cancer models. The compound was found to inhibit cell growth in vitro by inducing apoptosis in cancer cells. The selectivity for cancer cells over normal cells was demonstrated through comparative cytotoxicity assays against HEK293 (non-cancerous) and HepG2 (liver cancer) cell lines, showing a more than 10-fold selectivity .
Synthesis and Optimization
The synthesis of this compound involves multi-step procedures that allow for the precise incorporation of functional groups essential for its biological activity. Recent advancements have focused on optimizing synthetic pathways to enhance yield and purity while maintaining the desired biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
